Cas no 1021070-56-3 (3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine)

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is a structurally complex heterocyclic compound featuring a pyridazine core substituted with a 4-methylphenyl group and a piperazine moiety linked via a 4-chlorobenzenesulfonyl group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the chlorobenzenesulfonyl group may enhance binding affinity to specific biological targets, while the piperazine and pyridazine components contribute to favorable physicochemical properties. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical research. The compound's stability and well-defined structure support its use in structure-activity relationship (SAR) studies for drug discovery applications.
3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine structure
1021070-56-3 structure
Product Name:3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
CAS No:1021070-56-3
MF:C21H21ClN4O2S
MW:428.935042142868
CID:6401890
PubChem ID:42110752
Update Time:2025-05-21

3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
    • VU0634421-1
    • 1021070-56-3
    • 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
    • 3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine
    • F5089-0112
    • AKOS024496459
    • Inchi: 1S/C21H21ClN4O2S/c1-16-2-4-17(5-3-16)20-10-11-21(24-23-20)25-12-14-26(15-13-25)29(27,28)19-8-6-18(22)7-9-19/h2-11H,12-15H2,1H3
    • InChI Key: XTEALUVLPQUDLU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N1CCN(C2=CC=C(C3C=CC(C)=CC=3)N=N2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 428.1073748g/mol
  • Monoisotopic Mass: 428.1073748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 74.8Ų

3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine Pricemore >>

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Additional information on 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine

Introduction to 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS No. 1021070-56-3)

3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential biological activities. This compound, identified by its CAS number 1021070-56-3, has garnered attention due to its structural features and the promising applications it holds in medicinal research. The presence of both sulfonyl and piperazine moieties in its framework suggests a high degree of versatility, making it a valuable candidate for further exploration in drug development.

The compound's structure consists of a pyridazine core substituted with a 4-methylphenyl group at the 6-position and a 4-(4-chlorobenzenesulfonyl)piperazin-1-yl moiety at the 3-position. This arrangement not only contributes to its unique chemical properties but also opens up numerous possibilities for interaction with biological targets. The sulfonyl group, in particular, is known for its ability to enhance binding affinity and selectivity, which is crucial for the development of effective pharmaceutical agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyridazine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The specific substitution pattern in 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine positions it as a compelling candidate for further investigation.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the sulfonyl group and the piperazine moiety necessitates careful selection of reagents and reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical and clinical studies.

The biological activity of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine has been the subject of several recent studies. Researchers have been particularly interested in its potential as an antagonist or agonist for various receptors and enzymes. Preliminary findings suggest that this compound may exhibit significant effects on neurotransmitter systems, making it a potential candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases.

The compound's interaction with biological targets is further influenced by its solubility and bioavailability. The presence of polar functional groups like the sulfonyl group enhances water solubility, which is essential for effective drug delivery. Additionally, the lipophilic nature of the 4-methylphenyl group contributes to membrane permeability, ensuring better absorption and distribution within the body.

In conclusion, 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS No. 1021070-56-3) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile tool for developing new therapeutic agents. As research continues to uncover its biological activities and mechanisms of action, this compound is poised to play a crucial role in addressing various health challenges.

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